2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11(2)7-3-4-9-6(5-8)10-7;/h3-4H,5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKNSDAYMBQNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-21-0 | |
| Record name | 2-Pyrimidinemethanamine, 4-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and dimethylamine in the presence of a catalyst to introduce the aminomethyl group onto the pyrimidine ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization and purification.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different nucleophilic groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a pyrimidine ring substituted with an aminomethyl group and two dimethylamino groups. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological applications. The compound's structure allows it to interact with various biological targets, which is crucial for its role in drug development.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride can act against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .
2. Anticancer Properties
The compound has been investigated for its anticancer activities. It demonstrates the ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines, indicating its potential as an anticancer agent .
3. Neurological Applications
Given its structural similarity to known neurotransmitter modulators, this compound is being explored for its effects on the central nervous system (CNS). Preliminary studies suggest that it may influence serotonin receptors, which could lead to therapeutic applications in treating mood disorders and anxiety .
Catalytic Applications
1. Ionic Liquids as Catalysts
Recent advancements have introduced ionic liquids derived from N,N-dimethylpyrimidin-4-amine as efficient catalysts for organic reactions. These ionic liquids facilitate the synthesis of complex organic molecules, such as indoles and tetrazoles, under mild conditions, showcasing their utility in green chemistry . The catalytic performance is attributed to the unique properties of the ionic liquid phase, which enhances reaction rates and selectivity.
Case Studies
1. Antimicrobial Study
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure significantly enhanced antibacterial activity, paving the way for further exploration in drug design .
2. Anticancer Investigation
A detailed investigation into the anticancer properties was conducted using human cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent inhibition of cell growth, with specific pathways involved in apoptosis being activated .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target. The compound’s effects are mediated through various biochemical pathways, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: The target compound’s dimethylamino group at position 4 increases basicity and solubility compared to chloro or aromatic substituents in analogs .
- Hydrogen Bonding : Hydroxyl and ester groups (e.g., in ’s compound) enhance interactions with biological targets but may reduce metabolic stability .
- Lipophilicity : Chloro and methylthiophenyl groups () improve membrane permeability but could elevate toxicity risks .
Pharmacological and Biochemical Implications
- Chloro-Substituted Analogs: These compounds (e.g., ) are often explored as kinase inhibitors due to their ability to form covalent bonds with target proteins. However, chloro groups may confer genotoxicity risks .
- Bicyclic Derivatives : The pyrrolopyrimidine in ’s compound demonstrates how fused rings enhance binding affinity but complicate synthesis and bioavailability .
Biological Activity
2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring both aminomethyl and dimethyl groups, enhances its potential for interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is . It serves as a versatile building block in organic synthesis and has been investigated for its biochemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to either inhibition or activation of target proteins. This interaction is crucial in various biochemical pathways, influencing cellular functions and therapeutic outcomes.
Therapeutic Applications
Research indicates that this compound has several potential therapeutic applications:
- Antimicrobial Activity : The compound has been studied for its effectiveness against various microbial strains, showing promising results in inhibiting bacterial growth.
- Anticancer Properties : Investigations into its role as an anticancer agent have revealed that it may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition .
- Biochemical Assays : It is utilized as a ligand in biochemical assays, aiding in the study of enzyme mechanisms and interactions.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against cancer cell lines. For instance, dual Sirt2/HDAC6 inhibitors derived from similar structural frameworks exhibited enhanced cytotoxic effects compared to traditional single-target therapies. This suggests that compounds like this compound could be valuable in developing multi-targeted cancer therapies .
Case Studies
- Cell Viability Assays : A study involving ovarian cancer cells indicated that compounds with similar structures improved cell viability outcomes when compared to conventional treatments. The mechanism involved dual inhibition pathways that could be further explored using derivatives of this compound .
- Antimicrobial Efficacy : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development in antibiotic therapies .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine HCl | Moderate | High | Enzyme inhibition |
| 5-Aminomethylpyrimidine | Low | Moderate | Receptor interaction |
| N,N-Dimethylpyridin-4-amine | High | Low | Catalytic activity |
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride?
Methodological Answer: Synthesis optimization requires a systematic approach combining computational and experimental validation. For example:
- Computational Screening : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates, reducing trial-and-error experimentation .
- Experimental Validation : Employ high-throughput screening under varied conditions (temperature, solvent, catalyst) to identify optimal yields. For pyrimidine derivatives, stepwise synthesis (e.g., starting from ethyl cyanoacetate via malonamamidine hydrochloride intermediates) has been effective .
Q. Table 1: Key Parameters for Synthesis Optimization
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer: Rigorous characterization requires multi-technique validation:
- Purity Analysis : HPLC with UV detection (≥95% purity threshold) and LC-MS for molecular ion confirmation .
- Structural Confirmation : H/C NMR for functional group identification and X-ray crystallography for absolute configuration (e.g., analogous pyrimidine structures resolved via Acta Crystallographica data) .
Q. How can researchers determine solubility and stability under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method with UV-Vis spectroscopy in buffers (pH 1–7.4) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Pyrimidine derivatives often show sensitivity to light; storage in amber vials under inert gas is recommended .
Advanced Research Questions
Q. What computational methodologies enhance reaction design for pyrimidine-based compounds?
Methodological Answer:
- Reaction Path Search : Combine artificial force-induced reaction (AFIR) and GRRM17 software to map energetically feasible pathways .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem entries) to predict regioselectivity in amination reactions .
Q. Table 2: Computational Tools for Reaction Design
| Tool | Application | Example Outcome | Reference |
|---|---|---|---|
| AFIR/GRRM17 | Pathway energy profiling | Identification of low-energy intermediates | |
| COSMOtherm | Solvent effect prediction | Solvent ranking for yield optimization | |
| PubChem ML models | Regioselectivity prediction | Prioritization of amine coupling sites |
Q. How can reaction mechanisms for N,N-dimethylation and hydrochlorination be investigated?
Methodological Answer:
Q. What strategies resolve contradictions between computational predictions and experimental data?
Methodological Answer:
- Feedback Loops : Integrate experimental results (e.g., unexpected byproducts) into revised computational models. ICReDD’s iterative framework has reduced discrepancies in similar amine syntheses .
- Sensitivity Analysis : Identify parameters (e.g., solvent dielectric constant) with high model uncertainty and re-test experimentally .
Q. How can pharmacological targets for this compound be identified?
Methodological Answer:
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using PyMOL for visualization. Analogous pyrimidines show affinity for dopamine receptors .
- In Vitro Assays : Use HEK293 cells transfected with target receptors (e.g., D2 dopamine receptor) for functional cAMP assays .
Q. Table 3: Pharmacological Profiling Workflow
| Step | Method | Target Example | Reference |
|---|---|---|---|
| Target Prediction | SwissTargetPrediction | Kinases, GPCRs | |
| Binding Affinity | Surface plasmon resonance | measurement for D2 receptor | |
| Functional Assay | cAMP/GTPγS activation | Dose-response curves |
Q. What engineering considerations apply to scaling up synthesis?
Methodological Answer:
- Reactor Design : Use continuous-flow reactors for exothermic reactions (e.g., hydrochlorination) to improve heat dissipation .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
